molecular formula C18H28N10O7S B13793193 N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate CAS No. 6018-79-7

N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate

Cat. No.: B13793193
CAS No.: 6018-79-7
M. Wt: 528.5 g/mol
InChI Key: PEVNGIYUGMIJMC-UHFFFAOYSA-N
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Description

The compound N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate is a bis-pyrrole carboxamide derivative structurally characterized by two pyrrole-2-carboxamide moieties linked via a 4'-position. Key substituents include a 2-carbamoylethyl group at the N' position and a 2-guanidinoacetimidoyl amino group at the 4-position, with additional methyl groups at the 1,1'-positions. The sulfate counterion enhances solubility and stability.

This compound, identified in as Netropsin (synonyms: Congocidine, Sinanomycin), is a well-known antibiotic and DNA minor groove binder. It selectively targets AT-rich regions of DNA, inhibiting replication and transcription in prokaryotic systems . Its unique substitution pattern—guanidino and carbamoylethyl groups—confers strong hydrogen-bonding interactions with DNA, contributing to its biological activity .

Properties

CAS No.

6018-79-7

Molecular Formula

C18H28N10O7S

Molecular Weight

528.5 g/mol

IUPAC Name

4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid

InChI

InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4)

InChI Key

PEVNGIYUGMIJMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:

    Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.

    Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.

    Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.

Industrial Production Methods

Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for the initial synthesis steps.

    Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.

    Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The binding of netropsin sulfate to DNA is facilitated by:

    Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.

    Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.

Major Products Formed

The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Netropsin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:

Comparison with Similar Compounds

Comparison with Similar Pyrrole-2-Carboxamide Derivatives

Structural Analogues with Antibacterial Activity

Several pyrrole-2-carboxamide derivatives exhibit antibacterial properties but differ in substituents and efficacy:

Compound Name/Structure Key Substituents Antibacterial Activity (MIC Range, μg/mL) Source
Netropsin (Target Compound) Guanidino, carbamoylethyl, dimethyl Not explicitly stated (DNA-binding focus)
1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-pyrrole-2-carboxamide Chlorobenzyl, methoxybenzyl 1.05–12.01 (Gram+/− bacteria)
Distamycin A (ter-pyrrole carboxamide) Formamido, amidinoethyl, trimethyl Potent antiviral/antibacterial (DNA binder)

Key Differences :

  • Netropsin and Distamycin A () share DNA-binding mechanisms but differ in binding specificity: Distamycin’s ter-pyrrole structure enhances affinity for longer AT sequences, whereas Netropsin’s bis-pyrrole structure favors shorter regions .
  • The chlorobenzyl/methoxybenzyl derivatives () lack DNA-binding motifs but show broad-spectrum antibacterial activity, likely due to membrane disruption .
Lipid-Lowering Derivatives

Recent studies highlight pyrrole-2-carboxamides with N-(4-benzoylphenyl) substituents as potent anti-hyperlipidemic agents (–7):

Compound Substituents Biological Activity (Triton WR-1339-induced rats) Efficacy (vs. Control)
Compound 3 4-Benzoylphenyl, ethyl-pyrrole Reduces triglycerides, LDL, total cholesterol p<0.001 (22% HDL increase)
Compound 5 4-Benzoylphenyl, modified pyrrole Reduces triglycerides, LDL, total cholesterol p<0.01 (4.5% HDL increase)

Comparison with Netropsin :

  • Structural Divergence: The benzoylphenyl group replaces Netropsin’s guanidino/carbamoylethyl groups, shifting activity from DNA binding to lipid metabolism .
  • Mechanistic Contrast : Compounds 3 and 5 act via PPAR-α agonism (implied by HDL modulation), unlike Netropsin’s DNA interaction .

Functional Contrast :

  • Their utility lies in synthetic flexibility .

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